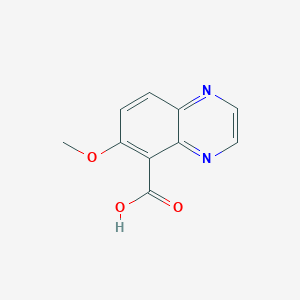![molecular formula C15H21NO4 B13316676 2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
2-{[(Benzyloxy)carbonyl]amino}heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}heptanoic acid: is an organic compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl (CBZ) group attached to an amino heptanoic acid backbone. It is commonly used in organic synthesis and research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}heptanoic acid typically begins with heptanoic acid and benzyloxycarbonyl chloride.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, forming benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology:
- Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable amide bonds.
Medicine:
- Investigated for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients in a controlled manner.
Industry:
Wirkmechanismus
Mechanism:
- The compound exerts its effects primarily through the formation of stable amide bonds. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino site during synthesis.
Molecular Targets and Pathways:
- The primary molecular targets include enzymes and proteins that interact with the amide bond. The pathways involved are typically related to protein synthesis and modification .
Vergleich Mit ähnlichen Verbindungen
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid
Comparison:
- 2-{[(Benzyloxy)carbonyl]amino}-2-hydroxyacetic acid: This compound has a similar structure but includes a hydroxy group, making it more reactive in certain chemical reactions .
- 2-{[(Benzyloxy)carbonyl]amino}-2-cyclohexylacetic acid: This compound features a cyclohexyl group, which provides steric hindrance and affects its reactivity and solubility .
Uniqueness:
Eigenschaften
Molekularformel |
C15H21NO4 |
|---|---|
Molekulargewicht |
279.33 g/mol |
IUPAC-Name |
2-(phenylmethoxycarbonylamino)heptanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12/h4,6-9,13H,2-3,5,10-11H2,1H3,(H,16,19)(H,17,18) |
InChI-Schlüssel |
MBEMZLJKPQIYDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


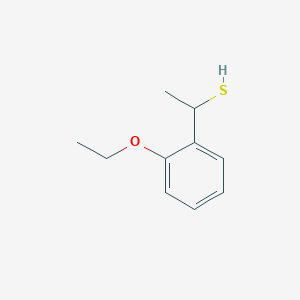
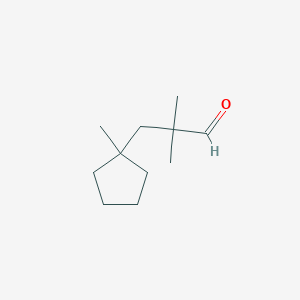
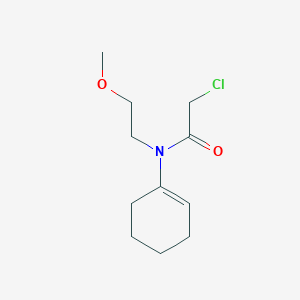
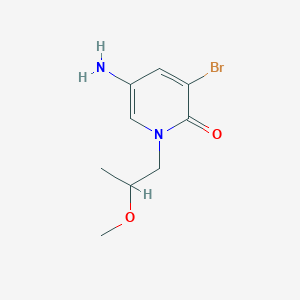

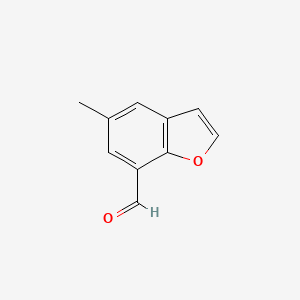

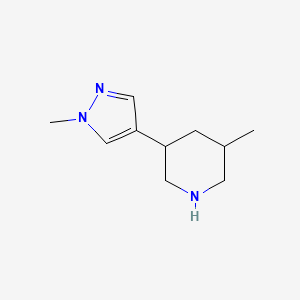
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)

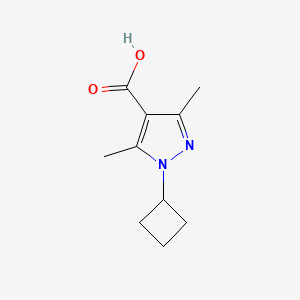
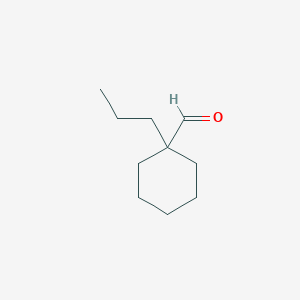
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
